molecular formula C10H12Br2O B14581642 2,6-Dibromo-4-(butan-2-yl)phenol CAS No. 61305-63-3

2,6-Dibromo-4-(butan-2-yl)phenol

Cat. No.: B14581642
CAS No.: 61305-63-3
M. Wt: 308.01 g/mol
InChI Key: AHYWIKUGKPQSKU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(butan-2-yl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with bromine atoms at the 2 and 6 positions and a branched butan-2-yl group at the para (4) position. For example, compounds with similar bromination patterns, such as 2,6-dibromo-4-(hydroxymethyl)phenol (C₇H₆Br₂O₂), exhibit a melting point of ~117°C and a predicted pKa of 6.69, suggesting moderate acidity and thermal stability . The butan-2-yl substituent likely enhances lipophilicity compared to smaller substituents like hydroxymethyl, influencing solubility and bioactivity.

Properties

CAS No.

61305-63-3

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

2,6-dibromo-4-butan-2-ylphenol

InChI

InChI=1S/C10H12Br2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3

InChI Key

AHYWIKUGKPQSKU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(butan-2-yl)phenol typically involves the bromination of 4-(butan-2-yl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(butan-2-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-(butan-2-yl)phenol.

Scientific Research Applications

2,6-Dibromo-4-(butan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(butan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Brominated Phenols with Alkyl/Aryl Substituents
  • 2,6-Dibromo-4-(1,1-dimethylpropyl)phenol (CAS 34593-79-8): Structure: Features a bulkier tert-pentyl group (1,1-dimethylpropyl) at position 4. Molecular Weight: 322.04 g/mol vs. ~308.93 g/mol (estimated for the butan-2-yl analog). Impact: Increased steric hindrance may reduce reactivity in substitution reactions compared to the butan-2-yl derivative .
  • Tetrabromobisphenol A (TBBPA): Structure: Dimeric structure with two 2,6-dibromo-4-hydroxyphenyl groups linked via an isopropylidene bridge. Key Differences: Higher molecular weight (543.87 g/mol) and estrogenic activity due to its ability to bind estrogen sulfotransferases .
Bromophenols with Oxygen-Containing Substituents
  • 2,6-Dibromo-4-(hydroxymethyl)phenol: Properties: Melting point 117°C, density 2.103 g/cm³, and solubility in polar organic solvents. Comparison: The hydroxymethyl group increases hydrophilicity, making it less lipophilic than the butan-2-yl analog .
  • 2,6-Dibromo-4-(trifluoromethoxy)phenol (CAS 914635-67-9): Substituent: Trifluoromethoxy group introduces strong electron-withdrawing effects.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position 4) Melting Point (°C) Predicted pKa Key Applications/Activities
2,6-Dibromo-4-(butan-2-yl)phenol ~308.93 Butan-2-yl Not reported ~7–8* Intermediate in organic synthesis
2,6-Dibromo-4-(hydroxymethyl)phenol 281.93 Hydroxymethyl 117 6.69 Pharmaceutical intermediates
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol 322.04 1,1-Dimethylpropyl Not reported Not reported Specialty chemical synthesis
Tetrabromobisphenol A (TBBPA) 543.87 Bis(4-hydroxyphenyl)propane 180–184 ~8–9 Flame retardant, estrogenic activity

*Estimated based on analog data.

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